Superior HSV-1 Selectivity Over Standard Antivirals
5-Methoxymethyl-2'-deoxyuridine (MMUdR) demonstrates a significantly higher in vitro selectivity index (SI) against herpes simplex virus type 1 (HSV-1) compared to the nucleoside analogs 5-iodo-2'-deoxyuridine (IUdR), cytosine arabinoside (Ara-C), and adenine arabinoside (Ara-A) [1]. This quantitative difference suggests a wider therapeutic window in cell culture models, a critical factor for selecting a lead compound for antiviral research.
| Evidence Dimension | Antiviral Selectivity Index (Minimum Toxic Dose / 50% Plaque Reduction Dose) |
|---|---|
| Target Compound Data | >250 |
| Comparator Or Baseline | IUdR: 80; Ara-A: 40; Ara-C: 8 |
| Quantified Difference | MMUdR's SI is >3.1x higher than IUdR, >6.25x higher than Ara-A, and >31.25x higher than Ara-C. |
| Conditions | In vitro plaque reduction assay in cell culture. Minimum toxic dose was determined by microscopic observation of host cell toxicity. |
Why This Matters
For researchers developing or studying antiviral compounds, a higher selectivity index in vitro is a key benchmark for prioritizing compounds with the potential for reduced host cell toxicity and a more favorable therapeutic window.
- [1] Babiuk, L. A., Meldrum, B., Gupta, V. S., & Rouse, B. T. (1975). Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. Antimicrobial agents and chemotherapy, 8(6), 643-650. View Source
